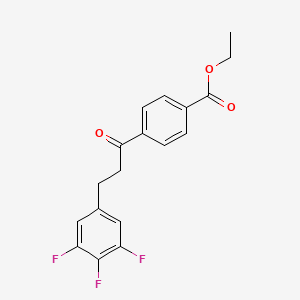
4'-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C18H15F3O3. It is a derivative of propiophenone, featuring a trifluorophenyl group and a carboethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzaldehyde derivative and ethyl acetoacetate.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Cyclization: The resulting intermediate undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
化学反应分析
Types of Reactions
4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone
- 3’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone
Uniqueness
4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its isomers.
生物活性
4'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone, with the CAS number 898777-80-5, is a synthetic compound that has garnered interest in various biological applications due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its chemical structure, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₅F₃O₃
- Molecular Weight : 336.31 g/mol
- CAS Number : 898777-80-5
- Purity : Typically around 97% in commercial preparations.
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the trifluoromethyl group which enhances lipophilicity and influences interactions with biological targets.
Potential Mechanisms:
- Antioxidant Activity : The presence of electron-withdrawing trifluoromethyl groups may enhance the compound's ability to scavenge free radicals.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential antibacterial or antifungal activity.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted that derivatives with similar structures demonstrated significant inhibition against oral pathogens and other bacteria .
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : Compounds with similar functionalities have been shown to induce apoptosis in MCF-7 cells by upregulating p53 and downregulating Bcl-xL, leading to cell cycle arrest .
- HT-29 (Colorectal Cancer) : Related derivatives exhibited IC50 values suggesting effective cytotoxicity at low concentrations .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅F₃O₃ |
| Molecular Weight | 336.31 g/mol |
| CAS Number | 898777-80-5 |
| Purity | 97% |
| Biological Activity Study | Result |
|---|---|
| MCF-7 Cell Line (Cytotoxicity) | Induced apoptosis |
| HT-29 Cell Line (Cytotoxicity) | IC50 = 27.1 µg/mL |
| Antimicrobial Activity | Effective against oral pathogens |
属性
IUPAC Name |
ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3O3/c1-2-24-18(23)13-6-4-12(5-7-13)16(22)8-3-11-9-14(19)17(21)15(20)10-11/h4-7,9-10H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQLYKVLADBXKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645002 |
Source


|
| Record name | Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-80-5 |
Source


|
| Record name | Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














